N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-6-8-16(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBTYLDFLSDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial for various cellular processes, including cell cycle regulation and signal transduction. The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in cell cycle regulation and cancer progression.
- Case Study : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit selective inhibition of CDK16 with an EC50 value of approximately 33 nM. This suggests that modifications to the pyrazolo scaffold can enhance selectivity and potency against specific kinases while minimizing off-target effects .
Cancer Research
The compound's ability to target specific kinases makes it a candidate for cancer therapy. By inhibiting CDK16, it induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Data Table: Inhibition Potency Against Various Kinases
| Compound | Target Kinase | EC50 (nM) |
|---|---|---|
| 43d | CDK16 | 33 |
| 43d | PCTAIRE Family | 20–120 |
| 43d | PFTAIRE Family | 50–180 |
This table illustrates the compound's potency against different kinases within the PCTAIRE family, highlighting its potential as a targeted cancer therapeutic .
Inflammation Modulation
Beyond its kinase inhibition properties, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its effects on inflammatory pathways. The compound has demonstrated the ability to ameliorate systemic and intestinal inflammation in experimental models.
- Case Study : In animal studies, treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in significant reductions in inflammatory markers, suggesting potential applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity.
Synthesis Overview
The synthesis typically begins with the formation of the pyrazolo core followed by substitution reactions that introduce various aromatic groups. The structure-activity relationship studies have shown that small changes in substituents can lead to significant differences in kinase selectivity and potency.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts critical signaling pathways that regulate cell proliferation, survival, and migration, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Methyl groups (as in the target compound) generally improve synthetic yields compared to halogenated analogs. For example, compound 3a (48% yield) contrasts with halogenated derivatives like S29 , where yields are unreported but likely lower due to steric and electronic challenges .
- Bulky groups (e.g., tert-butyl in PPI ) may reduce reaction efficiency but enhance target specificity .
Halogens (e.g., Cl in S29) improve binding affinity to kinases via polar interactions . The target compound’s 3-methylphenyl group may induce steric hindrance compared to para-substituted analogs (e.g., PPI), altering receptor interactions .
Pharmacokinetic and Physicochemical Properties
- Solubility: Polar substituents (e.g., morpholinoethylthio in ) improve aqueous solubility, whereas methyl groups may necessitate prodrug strategies .
Biological Activity
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This compound exhibits structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 253.31 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP, thus facilitating interactions with tyrosine kinases (TKs) involved in cancer progression.
Chemical Properties:
- IUPAC Name: N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number: 1285277-23-7
- Purity: ≥ 95%
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound under discussion has shown promising results in inhibiting the proliferation of neuroblastoma cells and other cancer types.
Key Findings:
- Inhibition of Tyrosine Kinases: The compound acts as an inhibitor of c-Src and Bcr-Abl TKs, which are crucial in cancer signaling pathways. In vitro studies have demonstrated submicromolar IC50 values against these targets, indicating high potency .
- Cytotoxicity Profiles: Studies have reported IC50 values for the compound when tested on human neuroblastoma SH-SY5Y cell lines. For instance, liposomal formulations of related compounds showed enhanced cytotoxicity compared to their free drug counterparts .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation: By blocking key signaling pathways mediated by TKs.
- Induction of Apoptosis: Evidence suggests that treatment with pyrazolo[3,4-d]pyrimidines can lead to programmed cell death in cancer cells.
- Reduction in Tumor Volume: In xenograft mouse models, significant reductions in tumor size were observed following treatment with this class of compounds .
Study 1: Neuroblastoma Treatment
A study focused on the efficacy of pyrazolo[3,4-d]pyrimidines against neuroblastoma has shown that encapsulating these compounds in nanoparticles enhances their solubility and bioavailability. The study highlighted that the encapsulated form exhibited higher cytotoxicity than the free drug .
Study 2: Broad Spectrum Activity
Another investigation evaluated the activity of various pyrazolo[3,4-d]pyrimidines against a range of cancer cell lines including glioblastoma and prostate cancer. Results indicated that these compounds could effectively inhibit cell growth across multiple cancer types due to their shared mechanism targeting TKs .
Q & A
What are the common synthetic routes for N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Alkylation: Reaction of pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl/aryl halides in dry acetonitrile, followed by solvent evaporation and recrystallization (yields ~60-75%) .
- Urea/thiourea derivatives: Treatment with isocyanates/isothiocyanates in dichloromethane under reflux, with recrystallization in acetonitrile .
- Suzuki coupling: For introducing aromatic substituents, palladium-catalyzed cross-coupling with boronic acids (e.g., 6-cyclobutoxynaphthalene-2-yl derivatives) .
Optimization Tips:
- Use anhydrous solvents (e.g., acetonitrile, DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Recrystallize in polar solvents (e.g., ethanol, acetonitrile) to enhance purity (>95%) .
How is the compound characterized structurally, and what analytical methods validate its purity?
Level: Basic
Answer:
Structural Characterization:
- 1H/13C NMR: Key signals include aromatic protons (δ 7.2-8.5 ppm), methyl groups (δ 2.3-2.5 ppm), and amine protons (δ 5.5-6.0 ppm) .
- IR Spectroscopy: Confirm NH stretching (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- HRMS: Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
Purity Validation:
- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C 61.63% vs. 61.50% for a related compound) .
What biological targets are associated with this compound, and how are inhibitory activities assayed?
Level: Advanced
Answer:
Key Targets:
- Kinases: Src-family kinases (e.g., Lck, IC50 = 5 nM), Bcr-Abl, and RET kinase .
- Antiviral Activity: Potential SARS-CoV-2 Mpro inhibition predicted via molecular docking (affinity ~100 nM) .
Assay Methodologies:
- Kinase Inhibition:
- Cellular Assays: Measure downstream effects (e.g., RET-mediated ERK1/2 phosphorylation in MCF-7 cells at 100 nM) .
How can computational methods guide the optimization of this scaffold for kinase selectivity?
Level: Advanced
Answer:
Strategies:
- Docking Studies: Use crystal structures (e.g., PDB 2SRC) to model hydrophobic interactions with the ATP-binding pocket. Substituents at the 3-position (e.g., 4-methylphenyl) enhance affinity .
- MD Simulations: Assess binding stability over 100 ns trajectories; modifications like piperidine-methyl groups improve residence time .
- QSAR Models: Correlate substituent electronegativity with IC50 values (e.g., electron-withdrawing groups enhance RET inhibition) .
Case Study:
Replacing tert-butyl with cyclopropoxynaphthalene improved CNS penetration and reduced hERG liability in Toxoplasma CDPK1 inhibitors .
What strategies address discrepancies in biological activity data across studies?
Level: Advanced
Answer:
Common Issues:
- Variability in kinase assay conditions (e.g., ATP concentrations, enzyme sources).
- Off-target effects (e.g., PP1 analogs inhibit p38 MAPK at >1 μM ).
Resolution Methods:
- Dose-Response Curves: Use 10-point IC50 measurements to confirm potency thresholds.
- Counter-Screens: Test against unrelated targets (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
- Orthogonal Assays: Combine biochemical (e.g., kinase activity) and cellular (e.g., ERK phosphorylation) readouts .
How are PROTACs derived from this compound designed to degrade oncogenic targets?
Level: Advanced
Answer:
Design Principles:
- Linker Optimization: Attach E3 ligase ligands (e.g., thalidomide analogs) via alkyl/PEG spacers to balance solubility and degradation efficiency .
- Ternary Complex Formation: Confirm target-PROTAC-E3 ligase engagement via bioluminescence resonance energy transfer (BRET) .
Example:
A PROTAC linking 3-(4-phenoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-amine to a VHL ligand achieved >80% BTK degradation in lymphoma cells at 100 nM .
What synthetic modifications reduce mutagenicity or off-target toxicity?
Level: Advanced
Answer:
Toxicity Mitigation:
- Structural Tweaks: Replace mutagenic aryl groups (e.g., benzyl) with saturated rings (e.g., piperidine), reducing Ames test positivity .
- hERG Inhibition: Introduce polar groups (e.g., morpholine) to lower LogP (<3) and avoid potassium channel binding .
Example:
Adding a methylpiperidine group to 3-(6-cyclobutoxynaphthalen-2-yl) derivatives reduced hERG IC50 from 10 μM to >30 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
